Episappanol
Overview
Description
Episappanol is a natural compound isolated from the heartwood of the plant Caesalpinia sappan, which is native to South East Asia and South India. This compound has garnered attention due to its significant anti-inflammatory properties. It is a member of the homoisoflavonoid class of compounds, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Episappanol can be isolated from the heartwood of Caesalpinia sappan using various chromatographic techniques. The isolation process typically involves the use of silica gel column chromatography, high-speed counter-current chromatography, and preparative high-performance liquid chromatography . The absolute configurations of this compound and related compounds have been determined using Horeau’s partial resolution method and chemical correlations .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. the methods used in laboratory settings, such as high-performance liquid chromatography, could be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
Episappanol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound. These derivatives are often studied for their enhanced or modified biological activities.
Scientific Research Applications
Episappanol has been extensively studied for its anti-inflammatory properties. It significantly inhibits the secretion of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . This makes it a promising candidate for developing treatments for inflammation-related conditions, including arthritis and other inflammatory diseases .
In addition to its anti-inflammatory effects, this compound has shown potential in other areas of scientific research. It has been studied for its antioxidant properties, which could make it useful in preventing oxidative stress-related damage in biological systems .
Mechanism of Action
Episappanol exerts its anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines. It targets specific molecular pathways involved in the inflammatory response, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate cytokine secretion is a key aspect of its mechanism of action .
Comparison with Similar Compounds
. These compounds share similar structures and biological activities but differ in their specific chemical configurations and properties.
Similar Compounds
Sappanol: Another homoisoflavonoid with anti-inflammatory properties.
Protosappanin C: Known for its anti-inflammatory and antioxidant activities.
Brazilin: Exhibits anti-inflammatory, antioxidant, and antibacterial properties.
Episappanol stands out due to its specific configuration and the unique combination of biological activities it exhibits. Its ability to inhibit multiple pro-inflammatory cytokines makes it particularly valuable in the context of inflammation-related research and potential therapeutic applications .
Properties
IUPAC Name |
(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFEHZDABUJFR-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.